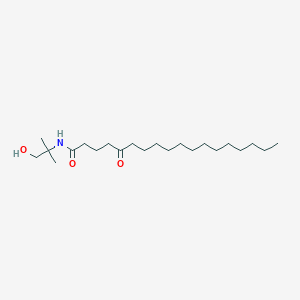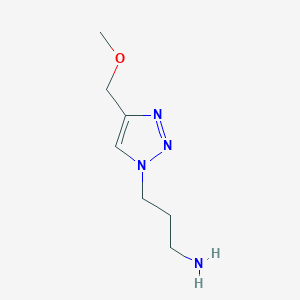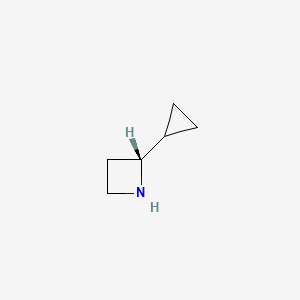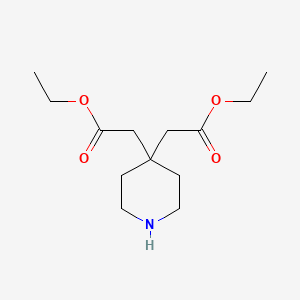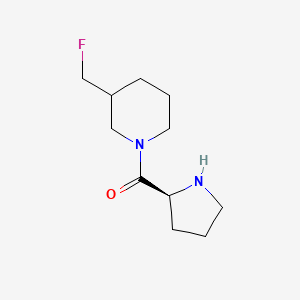![molecular formula C9H16O3 B13348053 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxaspiro[35]nonan-8-yl)ethan-1-ol is a chemical compound with the molecular formula C10H18O2 It is characterized by a spirocyclic structure, which includes a nonane ring fused with a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, thereby modulating the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine
- 2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-(2,5-dioxaspiro[3.5]nonan-8-yl)ethanol |
InChI |
InChI=1S/C9H16O3/c10-3-1-8-2-4-12-9(5-8)6-11-7-9/h8,10H,1-7H2 |
Clave InChI |
VNNYXAQWIDMNBN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC1CCO)COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




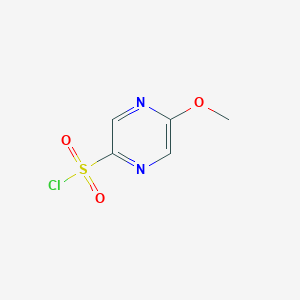

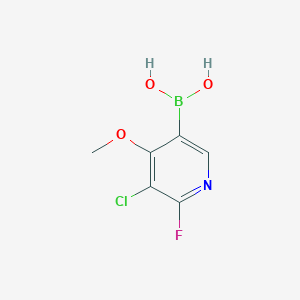
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
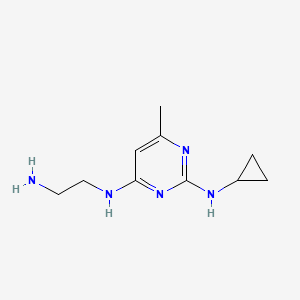
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

